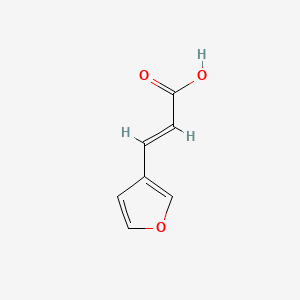

3-(2-Methoxybenzamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(2-Methoxybenzamido)benzofuran-2-carboxamide” is a chemical compound. It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves a benzofuran ring constructed by proton quantum tunneling . A specific synthesis method for a similar compound involves 8-aminoquinoline directed C–H arylation and transamidation chemistry .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions . In the case of a similar compound, it was synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .Aplicaciones Científicas De Investigación

Novel Cyclohexene and Benzamide Derivatives from Marine-Associated Streptomyces

Research identified new compounds, including benzamide derivatives, from marine actinomycete Streptomyces sp. ZZ502. These compounds were investigated for potential biological activities, such as antimicrobial and anticancer properties, though none showed activity in the tested models. This study underscores the exploration of marine microorganisms for discovering novel chemical entities with potential scientific applications (Zhang et al., 2018).

Synthesis of Novel Heterocyclic Compounds

2-Carboxy-6-methoxybenzofuran-3-acetic acid anhydride was utilized for synthesizing new polycyclic heteroaromatic compounds. This research highlights the chemical versatility of benzofuran derivatives in synthesizing complex molecules with potential for diverse scientific applications, including pharmacological and material sciences (Patankar et al., 2008).

Neuroprotective and Antioxidant Effects

A study synthesized novel benzofuran-2-carboxamide derivatives, evaluating their neuroprotective and antioxidant activities. These compounds showed considerable protection against excitotoxic neuronal cell damage, suggesting their potential in treating neurodegenerative diseases and understanding the mechanisms of neuroprotection (Cho et al., 2015).

Regioselective Synthesis of Novel Carboxamides

Innovative synthesis methods led to novel naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides with high regioselectivity. This research contributes to the field of synthetic chemistry, offering new avenues for creating compounds with potential therapeutic and material applications (Xia & Lee, 2014).

Discovery and SAR of Benzamides as Bleaching Herbicides

Investigating the structure-activity relationship (SAR) of 2-methoxybenzamides led to discovering potent compounds with herbicidal activity, displaying a bleaching symptom on target plants. This research signifies the importance of chemical synthesis in developing new agrochemicals for weed management, providing insights into designing more efficient and selective herbicides (Zhang et al., 2021).

Propiedades

IUPAC Name |

3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-22-12-8-4-3-7-11(12)17(21)19-14-10-6-2-5-9-13(10)23-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZCGJZTRRFXKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-Dimethylphenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2409935.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2409938.png)

![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide](/img/structure/B2409942.png)

![1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride](/img/structure/B2409945.png)

![[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate](/img/structure/B2409946.png)

![4-{[4-(Propan-2-yl)phenyl]methyl}piperidine](/img/structure/B2409947.png)

![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2409952.png)